molecular formula C49H63FN10O9 B12286733 (4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide

(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide

Cat. No.: B12286733
M. Wt: 955.1 g/mol
InChI Key: HXKFHHNEFCZKPG-UESVSLRLSA-N
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Description

(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, due to its complex structure, is likely to have specific applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions could be used to modify specific functional groups within the peptide.

    Substitution: Substitution reactions might occur at reactive sites within the peptide chain.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific sites of reactivity within the peptide. For example, oxidation might lead to the formation of disulfide bonds, while reduction could result in the conversion of ketones to alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model peptide to study peptide bond formation, stability, and reactivity. It may also serve as a substrate in enzymatic reactions to investigate enzyme specificity and kinetics.

Biology

In biological research, this peptide could be used to study protein-protein interactions, cellular uptake mechanisms, and intracellular signaling pathways. It might also be employed in the development of peptide-based drugs or as a tool in structural biology to elucidate protein folding and dynamics.

Medicine

Medically, this compound could have potential applications in drug development, particularly in designing peptide-based therapeutics for various diseases. It might also be used in diagnostic assays to detect specific biomarkers.

Industry

In the industrial sector, this peptide could be utilized in the production of peptide-based materials, such as hydrogels or nanomaterials, for various applications including drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of this peptide would depend on its specific structure and target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include cell surface receptors, intracellular proteins, or nucleic acids. The pathways involved might include signal transduction cascades, gene expression regulation, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide: is similar to other synthetic peptides such as:

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acids and the presence of unique functional groups such as the fluoro-phenylalanine. These features could confer specific binding properties, stability, and biological activity that distinguish it from other peptides.

Properties

Molecular Formula

C49H63FN10O9

Molecular Weight

955.1 g/mol

IUPAC Name

(4S)-N-[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35+,36+,37+,38+,39+,40+/m1/s1

InChI Key

HXKFHHNEFCZKPG-UESVSLRLSA-N

Isomeric SMILES

CC(C)CC[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CC(=O)NC(=O)N5

Canonical SMILES

CC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5

Origin of Product

United States

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